molecular formula C27H27N3O5 B2763988 N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892279-65-1

N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2763988
CAS No.: 892279-65-1
M. Wt: 473.529
InChI Key: AAXBSGIASRBXOM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.529. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Molecular Formula : C27H28N4O5
  • Molecular Weight : 488.5 g/mol
  • IUPAC Name : 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1(2H)-quinazolinyl]-N-(4-ethylphenyl)acetamide

This compound features a tetrahydroquinazoline core fused with a dimethoxyphenethyl group and an acetamide moiety.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in biochemical processes that are crucial for cell proliferation and survival.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing pathways associated with mood regulation and cognitive functions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description References
Antioxidant ActivityExhibits potential to scavenge free radicals and reduce oxidative stress.
Antitumor EffectsIn vitro studies indicate cytotoxic effects against various cancer cell lines.
Neuroprotective EffectsPossible modulation of neurotransmitter systems may confer neuroprotective properties.
Anti-inflammatory ActionMay inhibit pro-inflammatory cytokines and mediators.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Potential

Research exploring the neuroprotective effects revealed that the compound could enhance neuronal survival under oxidative stress conditions. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures exposed to neurotoxic agents.

Anti-inflammatory Properties

In vivo models showed that treatment with the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6 in response to induced inflammation. This suggests a potential therapeutic role in managing inflammatory diseases.

Properties

CAS No.

892279-65-1

Molecular Formula

C27H27N3O5

Molecular Weight

473.529

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C27H27N3O5/c1-34-23-11-8-19(16-24(23)35-2)12-14-28-25(31)20-9-10-21-22(17-20)29-27(33)30(26(21)32)15-13-18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3,(H,28,31)(H,29,33)

InChI Key

AAXBSGIASRBXOM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)OC

solubility

not available

Origin of Product

United States

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